N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride
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Overview
Description
N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C9H13ClN2 It is a derivative of ethylenediamine, featuring a chlorobenzyl group attached to the nitrogen atom of ethylenediamine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with ethylenediamine in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.
Medicine: It could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
N1-(3-Chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride can be compared with other similar compounds, such as N1-(2-chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride and N1-(4-chlorobenzyl)-N1-ethylethane-1,2-diamine dihydrochloride. These compounds differ in the position of the chlorine atom on the benzyl group, which can affect their chemical properties and biological activities.
Properties
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYWQXSEHYWECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=CC=C1)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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